molecular formula C9H18O2 B2855131 (2R)-2-(Oxepan-4-yl)propan-1-ol CAS No. 2248213-45-6

(2R)-2-(Oxepan-4-yl)propan-1-ol

Cat. No. B2855131
M. Wt: 158.241
InChI Key: OWEWKEAPEGLEDJ-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Oxepan-4-yl)propan-1-ol is a chiral alcohol that has been used in various scientific research applications. This compound is also known as (R)-4-(2-Hydroxypropyl)tetrahydrofuran and has a molecular formula of C8H16O2. The purpose of

Mechanism Of Action

The mechanism of action of (2R)-2-(Oxepan-4-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, leading to the formation of chiral compounds with high enantioselectivity. The compound has also been shown to exhibit stereoselective effects in biological systems, indicating its potential as a therapeutic agent.

Biochemical And Physiological Effects

(2R)-2-(Oxepan-4-yl)propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. The compound has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2-(Oxepan-4-yl)propan-1-ol in lab experiments include its high enantioselectivity, scalability, and cost-effectiveness. However, the limitations of using this compound include its limited solubility in certain solvents and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of (2R)-2-(Oxepan-4-yl)propan-1-ol in scientific research. These include the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action in biological systems. Additionally, the use of this compound in the development of new chiral catalysts and the synthesis of novel chiral compounds is an area of active research.

Synthesis Methods

The synthesis of (2R)-2-(Oxepan-4-yl)propan-1-ol involves the reaction of 4-hydroxytetrahydrofuran with propylene oxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields the desired product with high enantioselectivity. The synthesis method has been optimized to provide a scalable and cost-effective route to (2R)-2-(Oxepan-4-yl)propan-1-ol.

Scientific Research Applications

(2R)-2-(Oxepan-4-yl)propan-1-ol has been used in various scientific research applications, including the synthesis of chiral compounds, drug discovery, and asymmetric catalysis. The compound has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis to produce chiral compounds with high enantioselectivity.

properties

IUPAC Name

(2R)-2-(oxepan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEWKEAPEGLEDJ-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Oxepan-4-yl)propan-1-ol

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